molecular formula C15H22O2Si B14256620 Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]- CAS No. 223905-13-3

Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-

Cat. No.: B14256620
CAS No.: 223905-13-3
M. Wt: 262.42 g/mol
InChI Key: MCPJTCBVKHDKCN-UHFFFAOYSA-N
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Description

Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]- is an organic compound with the molecular formula C14H20O2Si. This compound is characterized by the presence of a cyclopentanone ring substituted with a phenyl group and a trimethylsilyl ether group. It is commonly used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]- typically involves the reaction of cyclopentanone with phenylmagnesium bromide to form the corresponding phenyl-substituted cyclopentanone. This intermediate is then treated with trimethylsilyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

the general approach involves the use of Grignard reagents and trimethylsilylating agents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]- involves its reactivity as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The phenyl group enhances the compound’s stability and reactivity by providing resonance stabilization .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanone, 2-methyl-
  • Cyclopentanone, 2-phenyl-
  • Cyclopentanone, 2-(trimethylsilyl)oxy-

Uniqueness

Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]- is unique due to the presence of both a phenyl group and a trimethylsilyl ether group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .

Properties

CAS No.

223905-13-3

Molecular Formula

C15H22O2Si

Molecular Weight

262.42 g/mol

IUPAC Name

2-[phenyl(trimethylsilyloxy)methyl]cyclopentan-1-one

InChI

InChI=1S/C15H22O2Si/c1-18(2,3)17-15(12-8-5-4-6-9-12)13-10-7-11-14(13)16/h4-6,8-9,13,15H,7,10-11H2,1-3H3

InChI Key

MCPJTCBVKHDKCN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(C1CCCC1=O)C2=CC=CC=C2

Origin of Product

United States

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